Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate is an organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry and materials science. This compound features a benzoate moiety substituted with a fluorine atom and a pyrazole ring, which contributes to its chemical reactivity and biological activity.
This compound can be synthesized through various organic reactions, primarily involving the formation of the pyrazole ring, introduction of the fluorine atom, and subsequent esterification. The compound is commercially available and can be sourced from chemical suppliers specializing in organic compounds.
Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. It is classified as an ester due to the presence of the benzoate functional group, and it contains a fluorinated aromatic system, making it relevant in medicinal chemistry and material sciences.
The synthesis of methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate typically involves three main steps:
The synthesis can be optimized for industrial production through methods such as continuous flow reactors, which enhance yield and purity by allowing for better control over reaction conditions.
The molecular formula of methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate is , with a molecular weight of approximately 234.23 g/mol. The compound features:
The InChI key for this compound is KDEGAMJGEZFYPX-UHFFFAOYSA-N, and its canonical SMILES representation is CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)OC)F.
Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate can undergo several types of chemical reactions:
Common reagents include:
The mechanism of action for methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate involves interactions at a molecular level where the pyrazole moiety may act as a ligand in enzyme interactions or receptor binding studies. The presence of the fluorine atom enhances electrophilicity, potentially increasing reactivity towards biological targets.
Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate typically appears as a solid with specific melting and boiling points that depend on purity.
The compound exhibits notable stability under standard laboratory conditions but may react under specific conditions (e.g., strong acids or bases). Its solubility varies depending on solvents used, with polar solvents generally facilitating dissolution.
| Property | Value |
|---|---|
| Molecular Formula | C12H11FN2O2 |
| Molecular Weight | 234.23 g/mol |
| IUPAC Name | methyl 2-fluoro-4-(1-methylpyrazol-4-yl)benzoate |
| InChI Key | KDEGAMJGEZFYPX-UHFFFAOYSA-N |
Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate has several applications in scientific research:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7